molecular formula C12H10N4O B8716117 (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

Cat. No. B8716117
M. Wt: 226.23 g/mol
InChI Key: XTDBTJLVLFPBEZ-UHFFFAOYSA-N
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Description

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

InChI

InChI=1S/C12H10N4O/c17-8-12-14-13-11-7-6-10(15-16(11)12)9-4-2-1-3-5-9/h1-7,17H,8H2

InChI Key

XTDBTJLVLFPBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3CO)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(6-phenylpyridazin-3-yl)hydrazine (2.00 g, 10.7 mmol), glycolic acid (0.825 g, 10.8 mmol), p-TsOH.H2O (2.55 g, 13.4 mmol) in PhMe (50 mL) was refluxed for 14 h. PhMe was removed in vacuo. The resulting solids were diluted with water (30 mL). The mixture was brought to pH˜10 with 2N NaOH. The solids were isolated solid by filtration, washed with water and dried under vacuum to give an off white solid which was used without further purification. (ESI, pos. ion) m/z: 227.0 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol (0.289 mmol, 1 eq), phenylboronic acid (0.665 mmol, 2.3 eq), Pd(PPh3)4 (45.9 mg, 0.0405 mmol, 14 mol %), and K2CO3 (132 mg, 0.955 mmol, 3.3 eq) in a 4:1 ratio of dioxane (4 mL) to H2O (1 mL) was evacuated and charged with nitrogen several times. The reaction sample was then heated conventionally at 85° C. for 1 h. CH2Cl2 and H2O were added and a standard aqueous workup was performed. The crude material was purified by pTLC [Silicycle, 1000 μM, 20×20 plate], which required two developments in a 3% MeOH in EtOAc solvent system. 1H NMR (400 MHz, CDCl3): δ=1.69 (br s, 1H), 5.35 (s, 2H), 7.56-7.60 (m, 3H), 7.64 (d, J=9.6 Hz, 1H), 7.97-8.02 (m, 2H), 8.22 (d, J=9.6 Hz, 1H). MS (ES+): m/z 227.08 (100) [MH+]. HPLC: tR=2.42 min (ZQ3, polar—5 min).
Quantity
0.289 mmol
Type
reactant
Reaction Step One
Quantity
0.665 mmol
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
45.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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